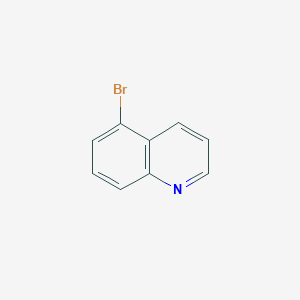
5-Bromoquinoline
Vue d'ensemble
Description
5-Bromoquinoline is an aromatic nitrogen compound characterized by a double-ring structure that includes a benzene ring fused to a pyridine ring at two adjacent carbon atoms. Its molecular formula is C9H6BrN, and it has a molecular weight of 208.05 g/mol . This compound is a derivative of quinoline, where a bromine atom is substituted at the fifth position of the quinoline ring. It is a solid at room temperature with a melting point of 43-48°C .
Applications De Recherche Scientifique
5-Bromoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimalarial and antimicrobial agents.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mécanisme D'action
Target of Action
Quinoline compounds, to which 5-bromoquinoline belongs, are known to have a wide range of biological and pharmacological properties . They play a significant role in medicinal chemistry and are used as scaffolds in drug discovery .
Mode of Action
Quinoline compounds are known to interact with various biological targets, leading to changes in cellular processes . For instance, some quinolines have been found to inhibit enzymes, modulate receptors, or interfere with DNA processes .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Quinoline compounds are known to have a wide range of effects at the molecular and cellular level, including antiproliferative activity against various cancer cell lines .
Analyse Biochimique
Biochemical Properties
5-Bromoquinoline is a heterocyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety
Cellular Effects
Quinoline, a similar compound, has been found to have various applications in medicinal and synthetic organic chemistry . It’s plausible that this compound may have similar effects on cell function, gene expression, and cellular metabolism.
Metabolic Pathways
Quinoline is an essential segment of both natural and synthetic compounds, suggesting that this compound could potentially interact with various enzymes or cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Bromoquinoline can be synthesized through various methods, including:
Direct Bromination: Quinoline can be brominated using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure the bromine atom is introduced at the desired position.
Skraup Synthesis: This method involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination of quinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to form 5-aminoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid.
Major Products:
Substitution: Formation of 5-aminoquinoline or 5-thioquinoline.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 5-aminoquinoline.
Comparaison Avec Des Composés Similaires
- 2-Bromoquinoline
- 3-Bromoquinoline
- 4-Bromoquinoline
- 6-Bromoquinoline
- 7-Bromoquinoline
- 8-Bromoquinoline
Comparison: 5-Bromoquinoline is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. For example, 2-Bromoquinoline and 4-Bromoquinoline have different reactivity patterns due to the electronic effects of the bromine atom at different positions on the quinoline ring. This positional isomerism can lead to variations in their chemical behavior and applications .
Propriétés
IUPAC Name |
5-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHODTZCXWXCALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355790 | |
| Record name | 5-Bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4964-71-0 | |
| Record name | 5-Bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 5-Bromoquinoline highlighted in the research?
A1: The research paper describes using this compound as a precursor for synthesizing more complex molecules. Specifically, this compound is converted to a quinolylboronic acid through halogen-metal exchange. This quinolylboronic acid then undergoes a palladium-catalyzed Suzuki cross-coupling reaction with haloheteroarylamines. [] This reaction leads to the formation of heteroarylamine derivatives, which are important building blocks for various chemical syntheses, particularly in pharmaceutical research.
Q2: Can you provide more details about the Suzuki cross-coupling reaction involving this compound?
A2: The Suzuki cross-coupling reaction is a versatile method for creating carbon-carbon bonds between organoboron compounds, like the quinolylboronic acid derived from this compound, and organic halides, such as haloheteroarylamines. [] This reaction requires a palladium catalyst to proceed efficiently. The process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming the desired heteroarylamine derivative.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

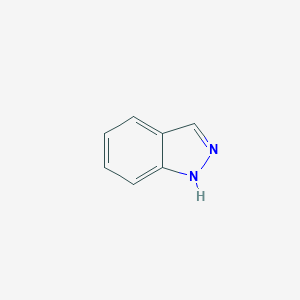
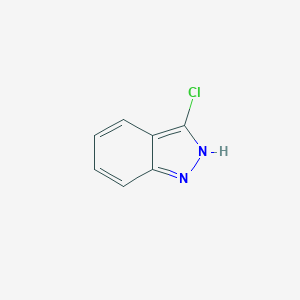
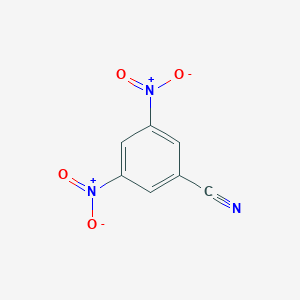
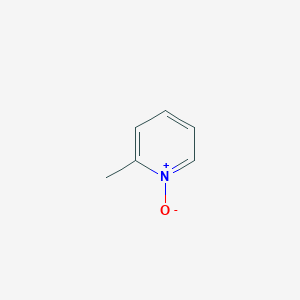
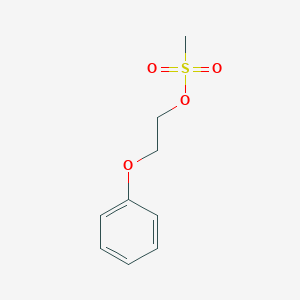
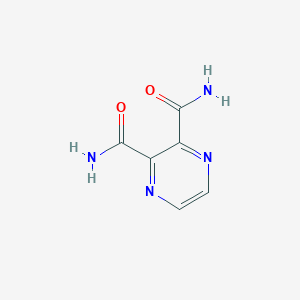

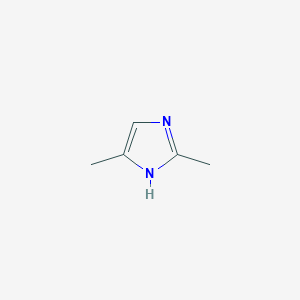
![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
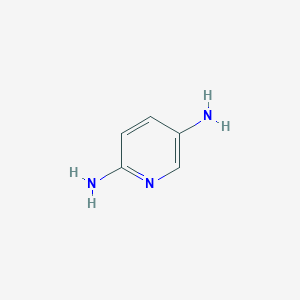
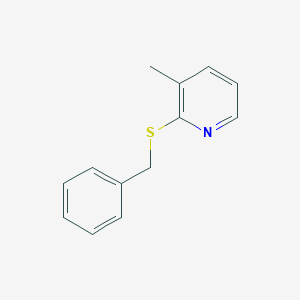
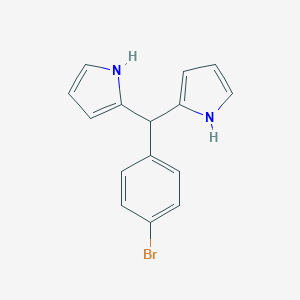
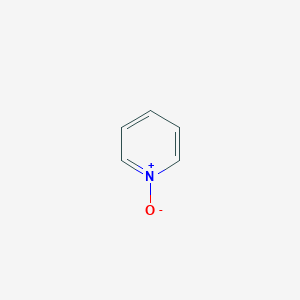
![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)
